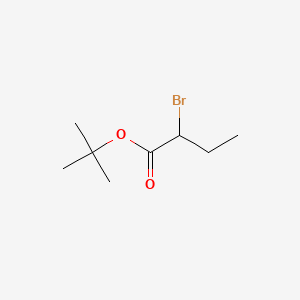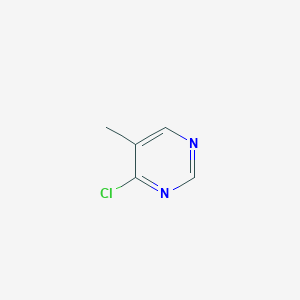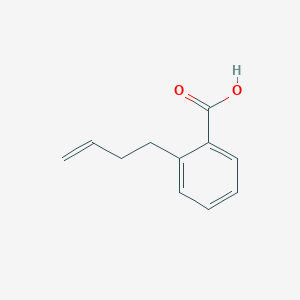![molecular formula C11H10O2S B1314255 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester CAS No. 82787-69-7](/img/structure/B1314255.png)
5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester
Overview
Description
“5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester” is a chemical compound with the empirical formula C10H8O2S . It is also known as “Methyl benzo[b]thiophene-2-carboxylate” or "Methyl thianaphthene-2-carboxylate" . The CAS Number of this compound is 22913-24-2 .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .Molecular Structure Analysis
The molecular weight of “5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester” is 192.23 . The SMILES string representation of this compound is COC(=O)c1cc2ccccc2s1 .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .Physical And Chemical Properties Analysis
“5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester” is a solid substance with a melting point of 70-74 °C .Scientific Research Applications
Thiophene Derivatives in Medicinal Chemistry
Thiophene derivatives are recognized for their presence in natural and synthetic compounds with significant bioactivities. These compounds are used in medicinal chemistry due to their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Some thiophene derivatives have made their way into the market as pharmaceutical drugs, highlighting their importance in drug development and therapeutic applications (Xuan, 2020).
Synthesis and Chemical Applications
The synthesis of thiophene derivatives is a subject of considerable interest due to their applications in organic materials, agrochemicals, flavors, and dyes. Innovations in synthetic methods, such as modified Gewald and Fiesselmann methods, have been developed to enhance the efficiency and environmental friendliness of thiophene derivative synthesis. These advancements indicate a growing exploration of thiophene compounds in chemistry and materials science (Xuan, 2020).
Environmental and Biological Properties
Research on thiophene derivatives also extends to understanding their environmental behavior and potential toxicological effects. Studies have evaluated thiophene analogs for their carcinogenic potential, providing valuable insights into the safety and environmental impact of these compounds. Such research underscores the importance of evaluating the biological and environmental implications of thiophene derivatives in addition to their chemical and medicinal applications (Ashby et al., 1978).
Safety And Hazards
Future Directions
Thiophene-based analogs, such as “5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of this compound may involve further exploration of its biological activities and potential applications in medicinal chemistry.
properties
IUPAC Name |
methyl 5-methyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-7-3-4-9-8(5-7)6-10(14-9)11(12)13-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCDOAPNZAJTJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546101 | |
| Record name | Methyl 5-methyl-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester | |
CAS RN |
82787-69-7 | |
| Record name | Methyl 5-methyl-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

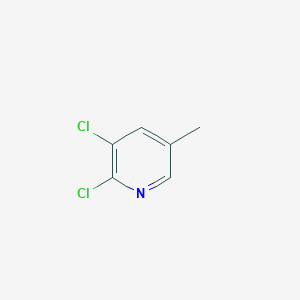
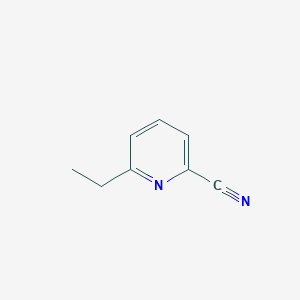
![Isothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1314177.png)
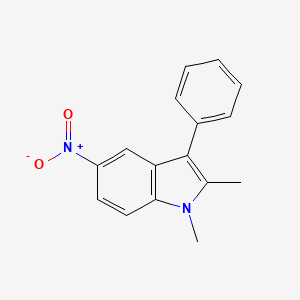
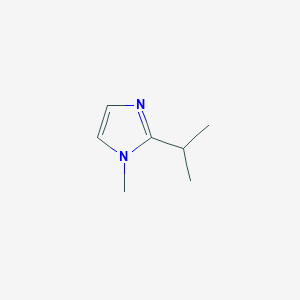
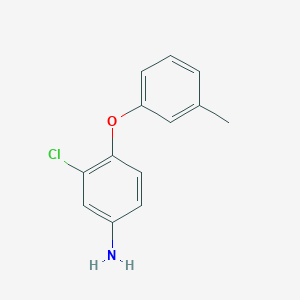
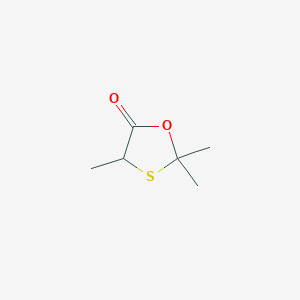
![6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1314192.png)
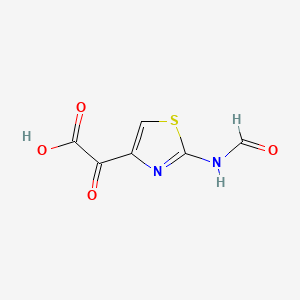
![Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl-](/img/structure/B1314194.png)
